2,4-Dimethylchinazolin

Übersicht

Beschreibung

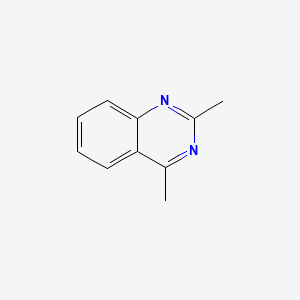

2,4-Dimethylquinazoline is a heterocyclic aromatic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of 2,4-Dimethylquinazoline consists of a quinazoline core with two methyl groups attached at the 2nd and 4th positions.

Wissenschaftliche Forschungsanwendungen

2,4-Dimethylquinazoline has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.

Biology: It is used in the study of enzyme inhibitors and receptor antagonists.

Medicine: Quinazoline derivatives, including 2,4-Dimethylquinazoline, are investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents.

Industry: It is used in the development of agrochemicals and dyes.

Wirkmechanismus

Target of Action

The primary target of 2,4-Dimethylquinazoline is 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) . HPPD is a non-heme iron-dependent oxygenase that exists in most aerobic organisms . It has been identified as one of the most significant targets in herbicide discovery for resistant weed control .

Mode of Action

2,4-Dimethylquinazoline interacts with its target, HPPD, and inhibits its function . One compound, a quinazoline derivative, displayed excellent potency against AtHPPD, with an IC50 value of 84 nM . This compound formed a bidentate chelating interaction with the metal ion and a π−π stacking interaction with Phe381 and Phe424 .

Biochemical Pathways

The inhibition of HPPD results in the blockage of the natural tyrosine physiological metabolism, which, in turn, results in the obstruction of photosynthesis in plants and plant death with bleaching symptoms . The 6-iodo substituted 2,4-dimethylquinazoline 3-oxide exhibited significant inhibitory activity against LOX-5 with an IC50 value of 12.6 ± 0.42 µM .

Result of Action

The result of 2,4-Dimethylquinazoline’s action is the inhibition of HPPD, leading to the obstruction of photosynthesis in plants. This results in plant death with bleaching symptoms . The compound also exhibits significant inhibitory activity against LOX-5 .

Biochemische Analyse

Biochemical Properties

2,4-Dimethylquinazoline plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It has been found to interact with several enzymes, including cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the metabolism of arachidonic acid. The compound exhibits inhibitory effects on COX-1, COX-2, and LOX-5 enzymes, thereby influencing the production of prostaglandins and leukotrienes . These interactions suggest that 2,4-Dimethylquinazoline may have anti-inflammatory properties.

Cellular Effects

2,4-Dimethylquinazoline affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound can modulate the activity of protein kinases, which play a crucial role in cell signaling. By inhibiting specific kinases, 2,4-Dimethylquinazoline can alter the phosphorylation status of target proteins, leading to changes in gene expression and cellular responses . Additionally, the compound has been observed to affect cellular metabolism by modulating the activity of metabolic enzymes.

Molecular Mechanism

The molecular mechanism of action of 2,4-Dimethylquinazoline involves its binding interactions with biomolecules and its ability to inhibit or activate enzymes. The compound binds to the active sites of COX and LOX enzymes, thereby preventing the conversion of arachidonic acid to prostaglandins and leukotrienes . This inhibition reduces the inflammatory response. Furthermore, 2,4-Dimethylquinazoline can interact with protein kinases, leading to changes in their activity and subsequent alterations in gene expression . These molecular interactions underpin the compound’s biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,4-Dimethylquinazoline have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that 2,4-Dimethylquinazoline can maintain its inhibitory effects on COX and LOX enzymes, leading to sustained anti-inflammatory activity. Prolonged exposure to the compound may result in adaptive cellular responses, such as upregulation of compensatory pathways.

Dosage Effects in Animal Models

The effects of 2,4-Dimethylquinazoline vary with different dosages in animal models. At low to moderate doses, the compound exhibits anti-inflammatory and analgesic effects without significant toxicity . At high doses, 2,4-Dimethylquinazoline can induce adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s beneficial effects plateau at certain dosages, and further increases in dosage lead to toxic outcomes. These findings highlight the importance of dose optimization for therapeutic applications.

Metabolic Pathways

2,4-Dimethylquinazoline is involved in several metabolic pathways, particularly those related to the metabolism of arachidonic acid. The compound interacts with COX and LOX enzymes, inhibiting their activity and reducing the production of pro-inflammatory mediators . Additionally, 2,4-Dimethylquinazoline may affect other metabolic pathways by modulating the activity of key metabolic enzymes. These interactions can lead to changes in metabolic flux and alterations in the levels of specific metabolites.

Transport and Distribution

The transport and distribution of 2,4-Dimethylquinazoline within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, 2,4-Dimethylquinazoline can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues is influenced by factors such as tissue perfusion and the presence of binding proteins.

Subcellular Localization

The subcellular localization of 2,4-Dimethylquinazoline is critical for its activity and function. The compound has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. The activity of 2,4-Dimethylquinazoline can be modulated by its subcellular localization, as it may interact with different biomolecules in distinct cellular compartments.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethylquinazoline can be achieved through various methods. One common approach involves the cyclization of o-aminobenzylamine with formic acid or formamide under acidic conditions. Another method includes the reaction of anthranilic acid with acetic anhydride, followed by cyclization with ammonium acetate.

Industrial Production Methods: Industrial production of 2,4-Dimethylquinazoline typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the cyclization reactions.

Analyse Chemischer Reaktionen

Types of Reactions: 2,4-Dimethylquinazoline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinazoline N-oxides.

Reduction: Reduction reactions can convert it to dihydroquinazoline derivatives.

Substitution: Electrophilic substitution reactions can introduce different substituents on the quinazoline ring.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid can be used as oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution.

Major Products:

Oxidation: Quinazoline N-oxides.

Reduction: Dihydroquinazoline derivatives.

Substitution: Halogenated quinazoline derivatives.

Vergleich Mit ähnlichen Verbindungen

Quinazoline: The parent compound with no methyl substitutions.

4-Methylquinazoline: A derivative with a single methyl group at the 4th position.

2-Methylquinazoline: A derivative with a single methyl group at the 2nd position.

Uniqueness: 2,4-Dimethylquinazoline is unique due to the presence of two methyl groups, which can influence its chemical reactivity and biological activity. The dual methyl substitution can enhance its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Biologische Aktivität

2,4-Dimethylquinazoline is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antitumor and antibacterial effects.

Chemical Structure and Synthesis

2,4-Dimethylquinazoline belongs to the quinazoline family, characterized by a fused benzene and pyrimidine ring structure. The presence of methyl groups at positions 2 and 4 contributes to its unique chemical properties and biological activities. Various derivatives of quinazoline have been synthesized to enhance their pharmacological profiles.

Antitumor Activity

Recent studies have highlighted the antitumor potential of quinazoline derivatives, including 2,4-dimethylquinazoline. For instance, a study by Alassaf et al. (2022) synthesized several 2,4-diaminoquinazoline derivatives and evaluated their antitumor activities against various human cancer cell lines such as MCF-7 (breast adenocarcinoma), HCT-116 (colon cancer), and HePG-2 (hepatocellular carcinoma) . The results indicated that certain derivatives exhibited significant inhibitory effects on these cancer cell lines.

Table 1: Antitumor Activity of Quinazoline Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 4c | MCF-7 | 10 | DNA binding affinity |

| 5b | HCT-116 | 12 | Inhibition of topoisomerase activity |

| 4a | HePG-2 | 15 | Induction of apoptosis |

| 5d | HFB4 | 8 | Cell cycle arrest |

Data adapted from Alassaf et al. (2022).

The mechanism of action for these compounds often involves DNA intercalation and inhibition of critical enzymes involved in DNA replication and repair, leading to apoptosis in cancer cells.

Antibacterial Activity

The antibacterial properties of 2,4-dimethylquinazoline have also been extensively studied. A recent investigation into quinazoline derivatives indicated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, a series of N^2,N^4-disubstituted quinazolines demonstrated effective inhibition against methicillin-resistant Staphylococcus aureus (MRSA) .

Table 2: Antibacterial Activity Against Selected Bacterial Strains

| Compound | Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|---|

| Compound I | S. aureus | 4 | Moderate |

| Compound II | E. coli | 64 | Weak |

| Compound III | MRSA | 8 | Strong |

| Compound IV | P. aeruginosa | 16 | Moderate |

Data adapted from Megahed et al. (2023).

The antibacterial mechanism is primarily attributed to the inhibition of bacterial dihydrofolate reductase (DHFR), which is crucial for folate synthesis in bacteria. Additionally, some derivatives have been shown to bind effectively to penicillin-binding proteins, disrupting cell wall synthesis .

Case Studies

- Antitumor Efficacy : A study conducted on the effects of a specific quinazoline derivative revealed that treatment led to significant apoptosis in MCF-7 cells, with morphological changes noted under microscopy indicating nuclear deformation and microtubule disruption .

- Antibacterial Resistance : Research focusing on the optimization of quinazoline derivatives for antibacterial activity showed that modifications at specific positions could enhance selectivity towards bacterial enzymes while reducing toxicity towards mammalian cells .

Eigenschaften

IUPAC Name |

2,4-dimethylquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-7-9-5-3-4-6-10(9)12-8(2)11-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDYFFXPVIBDLOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC2=CC=CC=C12)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00287112 | |

| Record name | 2,4-Dimethylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00287112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

703-63-9 | |

| Record name | 2,4-Dimethylquinazoline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48973 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Dimethylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00287112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the biological relevance of 2,4-Dimethylquinazoline?

A1: 2,4-Dimethylquinazoline, along with 4-methylquinazoline, has been identified in the feces of the kissing bug Triatoma infestans [, ]. These insects are vectors for Chagas disease, a potentially fatal illness. Research suggests that these compounds, particularly in combination, act as aggregation pheromones, attracting other kissing bugs. This finding has potential implications for developing new control strategies against this disease vector. []

Q2: How effective is 2,4-Dimethylquinazoline as an attractant for Triatoma infestans?

A2: Studies using a video tracking system have demonstrated that both fifth instar nymphs and adult female Triatoma infestans exhibit significant attraction to a mixture of 2,4-Dimethylquinazoline and 4-methylquinazoline. Interestingly, adult males did not display the same level of attraction. [] This suggests a potential role for these compounds in the insect's mating or aggregation behaviors.

Q3: Beyond Triatoma infestans, has 2,4-Dimethylquinazoline been found in other organisms?

A3: Yes, 2,4-Dimethylquinazoline has also been detected in the dorsal patches of male Curaçaoan long-nosed bats (Leptonycteris curasoae) []. While the exact function in these bats is still being investigated, researchers suggest it could play a role in attracting females during mating season or even offer protection against ectoparasites due to its potential insecticidal properties. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.